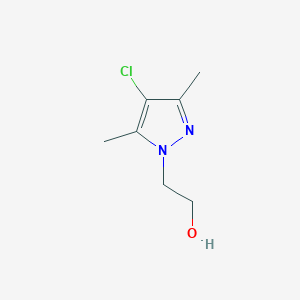

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol

Description

2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol (molecular formula: C₇H₁₁ClN₂O, molecular weight: 186.63 g/mol, CAS: 1006344-04-2) is a pyrazole derivative characterized by a hydroxyl-ethyl chain at position 1 of the pyrazole ring, with chloro and methyl substituents at positions 4, 3, and 5, respectively . This compound has been studied extensively for its coordination chemistry, particularly with copper salts, where it demonstrates distinct reactivity patterns compared to analogs . Its structural features, including the electron-withdrawing chloro group and steric hindrance from methyl groups, influence both its chemical behavior and biological interactions.

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGSKABZTAMJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006480-06-3 | |

| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution with Haloethanols

Reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 2-bromoethanol or 2-chloroethanol under basic conditions facilitates N-alkylation. For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound.

Reaction Scheme 3 :

$$

4\text{-Chloro-3,5-dimethyl-1H-pyrazole} + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl}

$$

Yields range from 65–75%, with byproduct formation minimized through inert atmosphere conditions.

Acid-Catalyzed Alkylation with Trichloroacetimidates

A novel method employs phenethyl trichloroacetimidate and Brønsted acid catalysts (e.g., camphorsulfonic acid, CSA) for regioselective N-alkylation. This approach avoids harsh bases and enhances selectivity for the N1 position.

Reaction Scheme 4 :

$$

4\text{-Chloro-3,5-dimethyl-1H-pyrazole} + \text{Trichloroacetimidate} \xrightarrow{\text{CSA, 1,2-DCE}} \text{Target Compound} + \text{Byproducts}

$$

Optimized conditions (4 hours reflux in 1,2-dichloroethane) achieve 77% yield, with no detectable N2-alkylation.

Comparative Analysis of Methods

Table 1 : Synthesis Method Comparison

Analytical Validation

Synthetic intermediates and the final product are characterized via:

- IR Spectroscopy : Absence of NH stretches (3325 cm⁻¹) confirms N-alkylation.

- ¹H NMR : Peaks at δ 2.13 (CH₃), δ 3.89–3.92 (CH₂OH), and δ 5.93 (pyrazole CH) validate structure.

- Mass Spectrometry : Molecular ion peaks at m/z 174 (chloro intermediate) and m/z 196 (final product) align with theoretical values.

Challenges and Optimization

- Regioselectivity : Competing N1/N2 alkylation is mitigated using sterically hindered bases or acid catalysts.

- Byproduct Formation : Excess POCl₃ or prolonged heating during chlorination leads to di- or tri-chlorinated derivatives, necessitating precise stoichiometry.

- Solvent Choice : Polar aprotic solvents (DMF, DCE) enhance reaction rates but require post-synthesis purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under basic conditions.

Major Products Formed

Oxidation: 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

Substitution: 2-(4-azido-3,5-dimethyl-1H-pyrazol-1-yl)ethanol or 2-(4-methoxy-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

Scientific Research Applications

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrazole ring may influence its binding affinity to enzymes or receptors, thereby modulating their activity. The ethanol moiety can also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Features

Key pyrazole analogs and their structural differences are summarized in Table 1 :

Key Observations :

- Electronic Effects: The chloro substituent at position 4 in this compound increases the deshielding of the C–N bond in $^{13}\text{C}$ NMR (52.7 ppm vs. 49.8 ppm in the non-chloro analog), enhancing susceptibility to cleavage by Cu(NO₃)₂ .

- Steric Influence : Methyl groups at positions 3 and 5 provide steric hindrance, stabilizing coordination complexes but reducing reactivity in some contexts compared to phenyl or pyridyl substituents .

Chemical Reactivity

Coordination Chemistry

- Copper Complexation: Unlike 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, which remains intact with Cu(NO₃)₂, the chloro-substituted analog undergoes C–N bond cleavage due to electronic destabilization . This contrasts with ligands bearing aromatic substituents (e.g., HL1 and HL2 in ), which form stable second-sphere interactions via π-donor groups .

- Ester vs. Alcohol Derivatives: Methyl ester derivatives (e.g., ) exhibit higher hydrolytic stability than ethanol analogs, making them preferable for catalytic applications .

Key Findings :

- Antimicrobial Activity: Ethanone derivatives with aryl diazenyl groups (e.g., compound 22 in ) exhibit potent activity against Gram-negative bacteria (MIC 0.5 µg/mL) due to enhanced membrane penetration .

- Anticancer Potential: Propionic acid derivatives serve as precursors for thiophene-based anticancer agents, leveraging the pyrazole ring’s electron-deficient nature for DNA intercalation .

Biological Activity

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is a pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHClNO

- Molecular Weight : 146.57 g/mol

- CAS Number : 1006480-06-3

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Cholinesterase Inhibition : Similar pyrazole derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that this compound may also exhibit similar inhibitory effects, which are relevant in treating neurodegenerative diseases.

- Antimicrobial Activity : Studies indicate that pyrazole derivatives can disrupt bacterial cell walls and inhibit biofilm formation, particularly against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have reported:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | 0.22 - 0.25 μg/mL | Not specified |

These results indicate that the compound effectively inhibits the growth of various pathogens, showcasing its potential as a therapeutic agent in infectious diseases .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. A study focused on related pyrazole compounds found that they could serve as selective COX-2 inhibitors, with some exhibiting IC values comparable to established anti-inflammatory drugs like diclofenac sodium .

Case Studies

Several studies have examined the biological activity of pyrazole derivatives, including:

- Study on Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various pyrazole derivatives against microbial pathogens, with specific focus on their MIC and MBC values.

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in vivo, demonstrating significant reductions in edema and inflammation markers compared to controls.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in polar organic solvents, which may facilitate its absorption and distribution within biological systems. Further studies are needed to fully elucidate its metabolic pathways and elimination characteristics.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often functionalized using halogenated intermediates under reflux in ethanol or DMF, with potassium carbonate as a base. Monitoring reaction progress via TLC and optimizing temperature (60–80°C) and solvent polarity can improve yields .

- Key Parameters :

| Parameter | Typical Range |

|---|---|

| Solvent | Ethanol, DMF |

| Temperature | 60–80°C |

| Catalyst | K₂CO₃, NaOAc |

| Reaction Time | 12–24 h |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify peaks for the pyrazole ring (δ 2.2–2.8 ppm for CH₃ groups, δ 6.0–6.5 ppm for pyrazole protons) and ethanol moiety (δ 3.6–4.0 ppm for CH₂OH) .

- IR Spectroscopy : Confirm O–H stretching (~3400 cm⁻¹) and C–Cl bonds (~650 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 219) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

- Methodological Answer : Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors. Computational tools (e.g., DFT) predict reactive sites, while experimental strategies like using bulky substituents or directing groups (e.g., -NH₂) can guide functionalization to the 4-position .

Q. What crystallographic approaches ensure accurate structural determination of pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is standard. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically. Validate structures using tools like PLATON to check for missed symmetry or disorder .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R-factor | < 0.05 |

| Resolution | 0.8 Å |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to proteins (e.g., kinases). NBO analysis evaluates charge distribution and stabilization energies, explaining reactivity trends .

Q. How to resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols using guidelines like OECD 423 for toxicity or enzyme inhibition assays (e.g., IC₅₀ comparisons). Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

Data-Driven Research Questions

Q. What analytical strategies differentiate between pyrazole tautomers in solution?

- Methodological Answer : Variable-temperature NMR (VT-NMR) and NOESY experiments detect tautomeric equilibria. In DMSO-d₆, the 1H-pyrazole form dominates, while polar solvents stabilize the 2H-tautomer .

Q. How to design stability studies for this compound under varying pH and temperature?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):

- Conditions : pH 1–13, 40–60°C, 75% humidity.

- Analysis : HPLC-UV monitors degradation products; kinetic modeling (Arrhenius equation) predicts shelf life .

Synthesis and Purification Optimization

Q. What purification techniques maximize yield and purity for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.